

An In-Depth Technical Guide to 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Cat. No.: B15548023

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a crucial intermediate in the catabolic pathway of the branched-chain amino acid L-leucine. As a member of the acyl-CoA ester family, it plays a role in fundamental metabolic processes. This technical guide provides a comprehensive overview of its structure, properties, and biological significance, along with detailed experimental protocols for its synthesis and analysis. Due to the limited availability of direct experimental data for this specific molecule, some information presented herein is based on analogous short-chain acyl-CoA esters.

Chemical Structure and Properties

3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a complex molecule consisting of a 3-hydroxy-4-methylpentanoic acid moiety linked to a coenzyme A molecule via a thioester bond.

Chemical Structure:

- IUPAC Name: S-[2-[3-[(2S)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxy-4-methylpentanethioate[1]

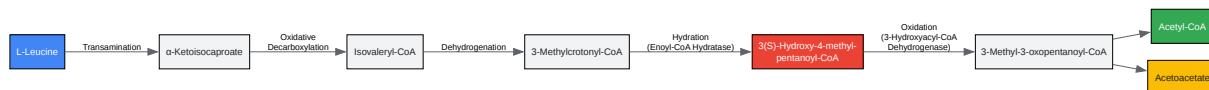
- SMILES: CC(C)--INVALID-LINK--CC(=O)SCCN=C(O)CCN=C(O)--INVALID-LINK--C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@@H]1O--INVALID-LINK--[C@@H]1OP(O)(O)=O">C@@HN1C=NC2=C(N)N=CN=C12[1]
- InChI Key: FVDISPKCRAHPBJ-VDXNMNPRSA-N[1]

Physicochemical Properties:

Quantitative data for **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** is primarily based on computational models due to a lack of extensive experimental validation.

Property	Value	Source
Molecular Formula	C ₂₇ H ₄₆ N ₇ O ₁₈ P ₃ S	PubChem[1]
Molecular Weight	881.7 g/mol	PubChem[1]
Monoisotopic Mass	881.18328981 Da	PubChem[1]
XLogP3-AA (Predicted)	-5	PubChem[1]
Hydrogen Bond Donor Count	10	PubChem[1]
Hydrogen Bond Acceptor Count	23	PubChem[1]
Rotatable Bond Count	23	PubChem[1]
Topological Polar Surface Area	409 Å ²	PubChem[1]
Predicted pKa (Strongest Basic)	4.9	HMDB

Note: Experimental values for properties such as melting point, boiling point, and aqueous solubility are not readily available in the literature.


Biological Role: An Intermediate in L-Leucine Catabolism

3(S)-Hydroxy-4-methyl-pentanoyl-CoA is an intermediate in the metabolic pathway responsible for the degradation of L-leucine, an essential branched-chain amino acid. This pathway is vital for energy production and the synthesis of other biomolecules.[2][3][4][5]

The catabolism of L-leucine primarily occurs in the mitochondria of various tissues, including the liver, adipose tissue, and muscle.[5] The pathway involves a series of enzymatic reactions that convert leucine into acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy generation.[3][4][5]

The formation of **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** is a key step within this pathway, catalyzed by the enzyme enoyl-CoA hydratase. This enzyme facilitates the hydration of the double bond in the preceding intermediate, 3-methylcrotonyl-CoA. Subsequently, **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** is a substrate for 3-hydroxyacyl-CoA dehydrogenase, which catalyzes its oxidation.[2]

Logical Flow of L-Leucine Catabolism:

[Click to download full resolution via product page](#)

Simplified pathway of L-leucine catabolism.

Potential Relevance in Drug Development

Given its position in a central metabolic pathway, the enzymes involved in the metabolism of **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** could be potential targets for drug development. Dysregulation of branched-chain amino acid metabolism has been implicated in various metabolic disorders. Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) acts on a wide spectrum of substrates, including short-chain methyl-branched acyl-CoAs, and is important in brain development and aging.[6] Abnormal levels of SCHAD may contribute to the pathogenesis of some neural disorders.[6]

Experimental Protocols

Due to the lack of specific published protocols for **3(S)-Hydroxy-4-methyl-pentanoyl-CoA**, the following methodologies are based on established procedures for similar short-chain acyl-CoA esters.

Enzymatic Synthesis

This protocol is adapted from a method for the enzymatic synthesis of other 3-hydroxyacyl-CoAs.

Workflow for Enzymatic Synthesis:

[Click to download full resolution via product page](#)

Workflow for the enzymatic synthesis of the target molecule.

Methodology:

- Activation of the Precursor Acid:
 - The synthesis begins with the activation of 3-methylcrotonic acid to its corresponding CoA ester, 3-methylcrotonyl-CoA.
 - This can be achieved using a suitable acyl-CoA synthetase or a chemical acylation method as described in the literature for other short-chain fatty acids. A chemo-enzymatic method using carbonyldiimidazole (CDI) for activation is often employed.
- Enzymatic Hydration:
 - The resulting 3-methylcrotonyl-CoA is then subjected to enzymatic hydration using enoyl-CoA hydratase.

- The reaction mixture typically contains the 3-methylcrotonyl-CoA substrate, a suitable buffer (e.g., Tris-HCl, pH 7.5), and a purified preparation of enoyl-CoA hydratase.
- The reaction is incubated at an optimal temperature for the enzyme (e.g., 37°C) and monitored for the formation of the product.
- Reaction Quenching and Sample Preparation:
 - The reaction is stopped by the addition of an acid, such as perchloric acid, to precipitate the enzyme.
 - The sample is then centrifuged, and the supernatant containing the acyl-CoA esters is neutralized.

Purification by High-Performance Liquid Chromatography (HPLC)

The purification of the synthesized **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** can be achieved using reversed-phase HPLC.

Methodology:

- Chromatographic System:
 - A standard HPLC system equipped with a UV detector is used.
 - Column: A C18 reversed-phase column is suitable for the separation of acyl-CoA esters.
 - Mobile Phase A: An aqueous buffer, such as 100 mM potassium phosphate, pH 5.5.
 - Mobile Phase B: Acetonitrile.
- Gradient Elution:
 - A linear gradient from a low to a high concentration of acetonitrile is used to elute the acyl-CoA esters. A typical gradient might run from 5% to 50% acetonitrile over 30 minutes.
 - The flow rate is typically maintained at 1 mL/min.

- Detection and Fraction Collection:
 - The elution of acyl-CoA esters is monitored by UV absorbance at 260 nm, which corresponds to the adenine moiety of coenzyme A.
 - Fractions corresponding to the peak of interest are collected.
- Post-Purification Processing:
 - The collected fractions are often lyophilized to remove the mobile phase and concentrate the purified product.

Analysis and Characterization

4.3.1. Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and quantification of acyl-CoA esters.

Methodology:

- LC-MS System:
 - An HPLC system is coupled to a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap).
- Ionization:
 - Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoA esters.
- Detection:
 - The mass spectrometer is set to monitor for the expected mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$ of **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** (expected m/z ≈ 882.19).

- Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns for structural confirmation. A characteristic fragment corresponds to the pantoic acid- β -alanine-cysteamine portion of the CoA molecule.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information.

Methodology:

- Sample Preparation:
 - The purified and lyophilized product is dissolved in a suitable deuterated solvent, typically D₂O.
- Data Acquisition:
 - ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
- Spectral Interpretation:
 - The chemical shifts and coupling constants of the protons and carbons are analyzed to confirm the structure of the 3-hydroxy-4-methyl-pentanoyl moiety and its linkage to the coenzyme A molecule.

Conclusion

3(S)-Hydroxy-4-methyl-pentanoyl-CoA is a key metabolite in L-leucine degradation. While specific experimental data for this molecule is sparse, this guide provides a framework for its study based on its chemical structure and the well-established methodologies for the broader class of acyl-CoA esters. Further research into the specific properties and biological interactions of **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** will be valuable for a more complete understanding of branched-chain amino acid metabolism and its implications in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3(S)-Hydroxy-4-methyl-pentanoyl-CoA | C27H46N7O18P3S | CID 131769841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Leucine - Wikipedia [en.wikipedia.org]
- 6. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3(S)-Hydroxy-4-methyl-pentanoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15548023#3-s-hydroxy-4-methyl-pentanoyl-coa-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com